molecular formula C21H28ClNO3 B12687890 [2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride CAS No. 62261-89-6

[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride

Cat. No.: B12687890
CAS No.: 62261-89-6
M. Wt: 377.9 g/mol
InChI Key: QXGWICIUAPRYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, amino, and methanone groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4,6-dimethylphenol with epichlorohydrin to form an epoxide intermediate.

    Amination: The epoxide intermediate is then reacted with isopropylamine to introduce the amino group, resulting in the formation of 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenol.

    Ketone Formation: The final step involves the reaction of the phenolic intermediate with benzoyl chloride to form the desired ketone product, [2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ketone group can be reduced to form secondary alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme activity and receptor binding.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure allows for the design of drugs with specific biological activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as functionalized polymers and coatings. Its reactivity allows for the modification of material properties to achieve desired characteristics.

Mechanism of Action

The mechanism of action of [2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Atenolol: A beta-blocker used in the treatment of cardiovascular diseases.

    Metoprolol: Another beta-blocker with similar applications.

    Propranolol: A non-selective beta-blocker used for various medical conditions.

Uniqueness

What sets [2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride apart from these similar compounds is its unique combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for specific interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

62261-89-6

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-14(2)22-12-18(23)13-25-19-11-15(3)10-16(4)20(19)21(24)17-8-6-5-7-9-17;/h5-11,14,18,22-23H,12-13H2,1-4H3;1H

InChI Key

QXGWICIUAPRYQT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)OC[C@@H](CNC(C)C)O)C(=O)C2=CC=CC=C2)C.Cl

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(CNC(C)C)O)C(=O)C2=CC=CC=C2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.